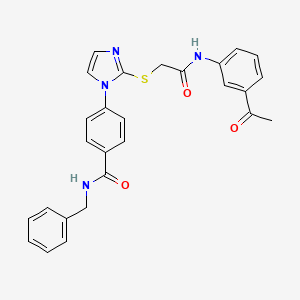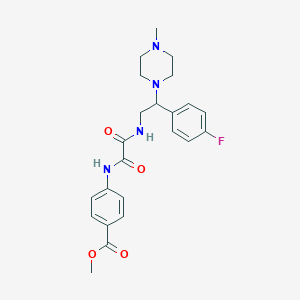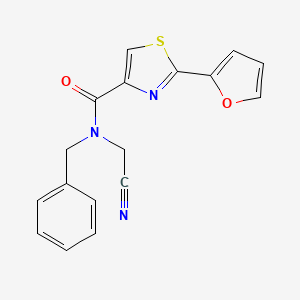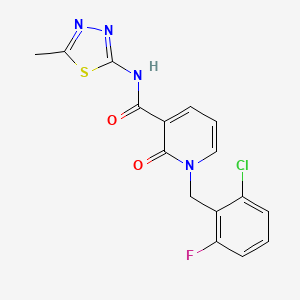![molecular formula C19H11F3N2O2S B2387187 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326911-97-0](/img/no-structure.png)
1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H11F3N2O2S and its molecular weight is 388.36. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
- Research has shown that thienopyrimidine compounds exhibit herbicidal activities, demonstrating significant potential against various plant species. For instance, specific compounds have been reported to show high herbicidal activity against Brassica napus at certain concentrations, indicating the potential agricultural applications of thienopyrimidine derivatives in weed management (Yang Huazheng, 2013).
Antibacterial and Antifungal Properties
- Studies on substituted thienopyrimidines have revealed their potential as antibacterial agents. These compounds have been synthesized and characterized, with some showing significant efficacy against bacterial strains. The research highlights the medical and pharmaceutical relevance of thienopyrimidine derivatives in combating bacterial infections (R. More et al., 2013).
Antitumor Activities
- Thienopyrimidine derivatives have also been explored for their antitumor properties. Synthesis and evaluation of these compounds have led to the discovery of derivatives with significant antitumor activities, offering a promising avenue for the development of new anticancer drugs. The molecular structures and activity assays suggest that these compounds could be effective in inhibiting cancer cell growth and proliferation (S. Raić-Malić et al., 2000).
Receptor Inhibition
- In the pharmaceutical domain, thienopyrimidine derivatives have been investigated for their role as non-peptide antagonists for human receptors. These studies have focused on the design, synthesis, and evaluation of compounds that can act as potent inhibitors, showcasing the versatility of thienopyrimidines in developing therapeutic agents for treating diseases associated with specific receptor activities (S. Sasaki et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 3,5-difluorobenzylamine to form an imine intermediate. This intermediate is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "3,5-difluorobenzylamine", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 3,5-difluorobenzylamine to form an imine intermediate", "Step 2: Reaction of the imine intermediate with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to form the final product" ] } | |
CAS-Nummer |
1326911-97-0 |
Molekularformel |
C19H11F3N2O2S |
Molekulargewicht |
388.36 |
IUPAC-Name |
1-[(3,5-difluorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H11F3N2O2S/c20-12-7-11(8-13(21)9-12)10-23-16-5-6-27-17(16)18(25)24(19(23)26)15-4-2-1-3-14(15)22/h1-9H,10H2 |
InChI-Schlüssel |
FZXFGGHJKTWWAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2387105.png)
![1-Pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2387106.png)

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)

![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)
![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)





![5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid](/img/structure/B2387125.png)
![2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2387126.png)